4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Overview
Description
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is an important heterocyclic compound . It is a key intermediate when preparing active pharmaceutical ingredients . Several Janus kinase (JAK) inhibitors have a common pyrrolo[2,3-d]pyrimidine core, making 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine a practical building block in the synthesis of many JAK inhibitors .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
The compound has been involved in acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7‐deazapurine) ring with various amines . It can also be obtained by iodine reaction of 4-chloro-7h-pyrrole[2,3-d]pyrimidine with NIS .Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.58 . Its SMILES string isNc1nc(Cl)c2cc[nH]c2n1
.
Scientific Research Applications
Application in Medicinal Chemistry:
- Scientific Field: Medicinal Chemistry .
- Summary of the Application: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a scaffold for developing potent kinase inhibitors, including promising candidates for cancer therapy and innovative treatments for inflammatory skin disorders like atopic dermatitis .
- Methods of Application: The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves intricate multi-step organic reactions, necessitating precise control of reaction conditions to ensure high yields and purity .
- Results or Outcomes: The compound’s versatility and potential applications make it a subject of continued interest and exploration in both academic and industrial research settings .
Application in Synthesis of Kinase Inhibitors:
- Scientific Field: Pharmaceutical Research .
- Summary of the Application: It finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .
- Methods of Application: Derivatives of this compound have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .
- Results or Outcomes: The compound’s unique structure not only alters its chemical properties but also opens avenues for diverse applications .
Application in Synthesis of Antitumor Drugs:
- Scientific Field: Pharmaceutical Research .
- Summary of the Application: This compound can be used for synthesizing antitumor drugs like ruxolitinib .
- Methods of Application: The synthesis of these drugs involves using 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine as a key intermediate .
- Results or Outcomes: The resulting drugs have shown potential in cancer therapy .
Application in Synthesis of Antiviral Agents:
- Scientific Field: Virology .
- Summary of the Application: Derivatives of this compound have shown potential as antiviral agents .
- Methods of Application: The synthesis of these agents involves using 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine as a key intermediate .
- Results or Outcomes: The resulting agents have shown potential in treating viral diseases .
Application in Synthesis of Antibacterial Drugs:
- Scientific Field: Pharmaceutical Research .
- Summary of the Application: This compound can be used for synthesizing antibacterial drugs like Tofacitinib .
- Methods of Application: The synthesis of these drugs involves using 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine as a key intermediate .
- Results or Outcomes: The resulting drugs have shown potential in treating bacterial infections .
Application in Synthesis of Antitrypanosoma Drugs:
- Scientific Field: Parasitology .
- Summary of the Application: Derivatives of this compound have shown potential as antitrypanosoma agents .
- Methods of Application: The synthesis of these agents involves using 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine as a key intermediate .
- Results or Outcomes: The resulting agents have shown potential in treating trypanosomiasis .
properties
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVLSUIQHWGALQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415906 | |
Record name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
CAS RN |
84955-31-7 | |
Record name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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